molecular formula C15H20N4O B6470047 N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640903-13-3

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470047
CAS No.: 2640903-13-3
M. Wt: 272.35 g/mol
InChI Key: VYSYGWDKUCGYIO-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is a pyridine-derived compound featuring a pyrrolidine ring linked to a 6-cyanopyridin-2-yl moiety. The cyano group on the pyridine ring introduces electronic effects, such as increased electron-withdrawing character, which may modulate reactivity and intermolecular interactions.

Properties

IUPAC Name

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYGWDKUCGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines. This suggests that the compound might interact with amines in biochemical systems.

Mode of Action

It is known that similar compounds can act as protecting groups for amino acids in organic synthesis. This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the chemical structure and properties of the targets.

Pharmacokinetics

It is known that the compound is a solid, mainly existing in the form of white crystalline powder. It has a high solubility in solvents, which could potentially influence its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Features and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Pyridine Substituents Pyrrolidine Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-cyano 3-(N-tert-butyl carboxamide) ~300 (estimated) Cyano, tert-butyl carboxamide
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate 6-chloro, 5-pivalamido Carbamate-linked tert-butyl 327.81 Chloro, pivalamide, carbamate
N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide 2-chloro, 6-hydroxy Pivalamide on pyridine 228.68 Chloro, hydroxy, pivalamide
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro Methylcarbamate-linked tert-butyl ~330 (estimated) Bromo, chloro, carbamate
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 2-chloro, 6-dimethoxymethyl Pivalamide on pyridine ~300 (estimated) Chloro, dimethoxymethyl, pivalamide
Key Observations:
  • Substituent Diversity: Unlike the target compound’s 6-cyano group, analogs predominantly feature halogens (Cl, Br) or hydroxy/methoxy groups on the pyridine ring. The cyano group’s strong electron-withdrawing nature may confer distinct electronic and steric properties compared to halogens .
  • Pyrrolidine Linkage : The target compound’s pyrrolidine is directly bonded to the pyridine, whereas analogs often use carbamate or ether linkages (e.g., tert-butyl carbamate in ). The direct linkage may reduce conformational flexibility and alter binding kinetics.
  • Carboxamide vs. Pivalamide/Carbamate: The tert-butyl carboxamide on pyrrolidine contrasts with pivalamide (tert-butyl acetamide) or carbamate groups in analogs.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility:

The target compound’s estimated molecular weight (~300 g/mol) aligns with typical small-molecule drugs, similar to analogs like N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide (228.68 g/mol) . However, the cyano group may reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs.

Metabolic Stability:

The tert-butyl group on the carboxamide may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature shared with pivalamide-containing analogs .

Electronic Effects:

The 6-cyano substituent’s electron-withdrawing nature could lower the pyridine ring’s electron density, affecting π-π stacking interactions in biological targets. This contrasts with electron-donating groups (e.g., methoxy in ), which may enhance binding to electron-deficient receptors.

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